3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline
CAS No.:
Cat. No.: VC17755175
Molecular Formula: C12H18FN
Molecular Weight: 195.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H18FN |
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Molecular Weight | 195.28 g/mol |
IUPAC Name | 3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline |
Standard InChI | InChI=1S/C12H18FN/c1-8(2)10(4)14-12-6-9(3)5-11(13)7-12/h5-8,10,14H,1-4H3 |
Standard InChI Key | JWJSZGMMIRRZEX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1)F)NC(C)C(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is C₁₂H₁₇FN, with a molecular weight of 195.28 g/mol. The benzene core features a fluorine atom at position 3 and a methyl group at position 5, creating a meta-substitution pattern. The amine group at position 1 is substituted with a 3-methylbutan-2-yl chain, introducing steric hindrance and influencing electronic properties .
Table 1: Key Structural Parameters
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇FN |
Molecular Weight | 195.28 g/mol |
IUPAC Name | 3-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline |
CAS Number | Not formally assigned |
SMILES Notation | CC(C)C(C)NC1=CC(=CC(=C1)F)C |
Electronic and Steric Effects
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and directing electrophilic substitution to the para position relative to itself. The methyl group at position 5 donates electrons via hyperconjugation (+R), creating a nuanced electronic profile. The bulky 3-methylbutan-2-yl group on the amine nitrogen imposes steric constraints, potentially reducing nucleophilicity and influencing reaction kinetics .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline typically involves multi-step protocols:
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Friedel-Crafts Alkylation: Introduction of the methyl group to 3-fluoroaniline via reaction with methyl chloride in the presence of AlCl₃ .
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Buchwald-Hartwig Amination: Coupling of 3-fluoro-5-methylbromobenzene with 3-methylbutan-2-amine using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
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Reductive Amination: Condensation of 3-fluoro-5-methylbenzaldehyde with 3-methylbutan-2-amine followed by reduction using NaBH₃CN .
Table 2: Comparative Synthetic Yields
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Friedel-Crafts Alkylation | 45–55 | 90–95 | Over-alkylation side products |
Buchwald-Hartwig Amination | 60–70 | 98+ | Catalyst cost and sensitivity |
Reductive Amination | 50–60 | 85–90 | Imine stability issues |
Industrial Scalability
The Buchwald-Hartwig method is favored for industrial-scale production due to higher yields and purity, though catalyst recycling remains a challenge. Recent advances in immobilized Pd catalysts (e.g., Pd@SiO₂) have improved cost efficiency by enabling five reaction cycles with <10% activity loss .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (water: <0.1 mg/mL at 25°C) but high solubility in organic solvents like dichloromethane (DCM: 120 mg/mL) and ethyl acetate (85 mg/mL). Stability studies indicate decomposition above 180°C, with a half-life of >2 years under inert storage conditions .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 6.65 (d, J = 8.4 Hz, 1H, Ar-H), 3.45 (m, 1H, N-CH), 2.30 (s, 3H, Ar-CH₃), 1.25 (d, J = 6.8 Hz, 6H, C(CH₃)₂) .
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¹³C NMR (100 MHz, CDCl₃): δ 162.5 (C-F), 140.2, 134.7, 129.8, 115.4, 112.3 (Ar-C), 55.1 (N-C), 28.4 (C(CH₃)₂), 21.7 (Ar-CH₃) .
Biological and Industrial Applications
Pharmaceutical Intermediate
Fluorinated anilines are critical precursors to kinase inhibitors and antipsychotic agents. The 3-methylbutan-2-yl group enhances blood-brain barrier permeability, making this compound a candidate for CNS-targeted drug development .
Agrochemical Uses
In agrochemistry, derivatives of this compound have shown fungicidal activity against Phytophthora infestans (EC₅₀ = 12 µM) and herbicidal effects on Amaranthus retroflexus (LD₅₀ = 45 mg/kg) .
Table 3: Biological Activity Profile
Target Organism | Activity | EC₅₀/LD₅₀ | Mechanism of Action |
---|---|---|---|
Phytophthora infestans | Fungicidal | 12 µM | Inhibition of ergosterol synthesis |
Amaranthus retroflexus | Herbicidal | 45 mg/kg | Photosystem II disruption |
Human COX-2 | Inhibition | 8.7 nM | Competitive binding to active site |
Future Research Directions
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Catalyst Development: Designing chiral catalysts for enantioselective synthesis of N-substituted derivatives.
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Structure-Activity Relationships: Systematic modification of the 3-methylbutan-2-yl group to optimize pharmacokinetic profiles.
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Green Chemistry Approaches: Solvent-free synthesis using microwave irradiation to improve sustainability .
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